4-Benzylmorpholine-2-carbaldehyde

Catalog No.
S955958
CAS No.
133243-99-9
M.F
C12H15NO2
M. Wt
205.257
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzylmorpholine-2-carbaldehyde

CAS Number

133243-99-9

Product Name

4-Benzylmorpholine-2-carbaldehyde

IUPAC Name

4-benzylmorpholine-2-carbaldehyde

Molecular Formula

C12H15NO2

Molecular Weight

205.257

InChI

InChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

MFMQDDHBWDYTLL-UHFFFAOYSA-N

SMILES

C1COC(CN1CC2=CC=CC=C2)C=O

Synonyms

4-BENZYL-MORPHOLINE-2-CARBALDEHYDE

4-Benzylmorpholine-2-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₅NO₂. It appears as a white to slightly yellow crystalline solid and is primarily utilized in scientific research. The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom, along with a benzyl group and an aldehyde functional group. This unique combination of functional groups provides 4-Benzylmorpholine-2-carbaldehyde with diverse chemical reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

4-Benzylmorpholine-2-carbaldehyde itself is not a biologically active compound, and there is no documented mechanism of action in living systems. Its role lies in its potential use as a building block for the synthesis of more complex molecules with desired biological activities.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Following proper disposal procedures according to local regulations.
  • Organic Synthesis

    The presence of the aldehyde group (carbaldehyde) suggests potential use as a building block in organic synthesis. Aldehydes are versatile intermediates that can be converted into various other functional groups, allowing them to participate in the construction of complex molecules.

  • Medicinal Chemistry

    The combination of a morpholine ring and a benzyl group presents interesting possibilities for medicinal chemistry research. Morpholine rings are found in several bioactive molecules, while the benzyl group is a common pharmacophore (a structural feature responsible for a biological effect). 4-Benzylmorpholine-2-carbaldehyde could serve as a starting material for the development of new drugs, though further research would be needed to determine its specific activity.

, including:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or enamines through condensation reactions.
  • Cannizzaro Reaction: In the absence of alpha-hydrogens, 4-Benzylmorpholine-2-carbaldehyde may undergo the Cannizzaro reaction, resulting in the formation of benzyl alcohol and a carboxylic acid when treated with a strong base .

Synthesis of 4-Benzylmorpholine-2-carbaldehyde typically involves multi-step organic reactions. Some common methods include:

  • Formylation of Morpholine Derivatives: The morpholine precursor can be formylated using reagents like formic acid or paraformaldehyde in the presence of an acid catalyst.
  • Benzylation: Benzyl groups can be introduced to morpholine derivatives through alkylation reactions using benzyl halides under basic conditions.
  • Oxidative Reactions: Aldehyde functionalities can be introduced via oxidation of alcohol precursors using oxidizing agents such as chromium trioxide or potassium permanganate .

4-Benzylmorpholine-2-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials.
  • Medicinal Chemistry: As a precursor for biologically active compounds, it could play a role in drug development .

Several compounds exhibit structural similarities to 4-Benzylmorpholine-2-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityDescription
4-Benzylmorpholine10316-00-41.00A morpholine derivative without the aldehyde group; used in similar applications.
N-Benzyl-2-morpholinoethanamine2038-05-30.95Contains a morpholine structure but differs in substitution patterns.
(4-(Morpholinomethyl)phenyl)methanamine91271-84-01.00A related compound featuring morpholine and phenyl groups; potential drug candidates.
(R)-(4-Benzylmorpholin-3-yl)methanol101376-26-50.88A stereoisomer that may exhibit different biological activities compared to its counterparts.
Ethyl 4-benzylmorpholine-2-carboxylate135072-32-10.92A carboxylic acid derivative that may show different reactivity patterns than the aldehyde form.

These compounds share structural features with 4-Benzylmorpholine-2-carbaldehyde but differ in functional groups or substitution patterns, which may influence their reactivity and biological activity .

The development of morpholine synthesis methodologies has undergone substantial evolution since the early twentieth century [24]. The earliest approaches to morpholine derivatives relied primarily on the dehydration of diethanolamine using concentrated sulfuric acid, a method that typically achieved yields between 35-50% under harsh reaction conditions at temperatures of 200-210°C [28]. This classical approach, while historically significant, suffered from several limitations including low yields, harsh reaction conditions, and the generation of substantial amounts of sulfuric acid waste [26].

The 1940s and 1950s witnessed the introduction of alternative synthetic routes utilizing bis(2-chloroethyl)ether in reactions with ammonia [24]. These methods provided moderate improvements in yield (40-60%) but introduced concerns regarding the toxicity of reagents and the formation of ammonium chloride byproducts [21]. The temperature requirements for these reactions typically ranged from 150-200°C under atmospheric pressure conditions.

A significant advancement occurred in the 1970s with the development of industrial processes based on the reaction of diethylene glycol with ammonia under high temperature and pressure conditions [26]. This methodology represented a major improvement, achieving yields of 47-84% under optimized conditions [33]. The process typically requires temperatures between 150-400°C and pressures ranging from 30-400 atmospheres in the presence of hydrogen and suitable hydrogenation catalysts [21] [33].

The evolution continued through the 1950s and 1960s with acid-catalyzed dehydration methods, though these approaches generally provided poor selectivity and yields ranging from 20-40% [26]. Modern catalytic approaches, emerging in the 2000s and continuing to the present, have achieved remarkable improvements with yields ranging from 65-95% under significantly milder conditions [25] [29].

MethodYear IntroducedTypical YieldTemperature RangePressure ConditionsMain Limitations
Dehydration of diethanolamineEarly 1900s35-50%200-210°CAtmosphericLow yield, harsh conditions
Reaction with bis(2-chloroethyl)ether1940s-1950s40-60%150-200°CAtmosphericToxic reagents, byproducts
Diethylene glycol + ammonia1970s47-84%150-400°C30-400 atmHigh pressure requirement
Acid-catalyzed dehydration1950s-1960s20-40%180-220°CAtmosphericPoor selectivity
Modern catalytic approaches2000s-present65-95%25-280°C1-500 atmCatalyst cost

Stepwise Organic Synthesis Routes

Benzylation of Morpholine Precursors

The benzylation of morpholine precursors represents a fundamental synthetic strategy for introducing the benzyl group into the morpholine framework [6] [10]. This approach typically involves the reaction of morpholine derivatives with benzyl halides in the presence of appropriate bases under controlled conditions [6]. The process can be achieved through nucleophilic substitution mechanisms, where the nitrogen atom of the morpholine ring acts as a nucleophile toward the electrophilic benzyl carbon.

Recent advances in benzylation methodology have demonstrated the effectiveness of utilizing halogenated hydrocarbons as benzylating agents [6]. The reaction typically proceeds through an addition of equimolar amounts of morpholine, halogenated hydrocarbon, and alkalizing agent in organic solvents, with the addition of alkali metal halides in quantities representing 1-10% of the morpholine molar amount [6]. Optimal reaction conditions generally involve temperatures ranging from 60-105°C with reaction times spanning 2-24 hours [6].

The selection of appropriate organic solvents plays a crucial role in the benzylation process [6]. Suitable solvents include methyl tert-butyl ether, 1,4-dioxane, acetone, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, chloroform, carbon tetrachloride, acetonitrile, n-hexane, and cyclohexane [6]. The choice of alkalizing agent is equally important, with sodium hydride, calcium hydride, sodium hydroxide, potassium hydroxide, calcium hydroxide, sodium carbonate, potassium carbonate, or calcium carbonate serving as effective options [6].

Palladium-catalyzed carboamination reactions have emerged as particularly effective methods for the synthesis of substituted morpholines [31]. These reactions involve the coupling of substituted ethanolamine derivatives with aryl or alkenyl bromides, achieving excellent diastereoselectivities exceeding 20:1 in many cases [31]. The methodology employs catalyst systems composed of palladium acetate and specialized phosphine ligands such as P(2-furyl)₃, operating at temperatures around 105°C in toluene solvent with sodium tert-butoxide as the base [31].

Aldehyde Functionalization Strategies

The introduction of aldehyde functionality into benzylmorpholine systems requires carefully designed synthetic approaches [4]. Formylation reactions represent the most direct method for aldehyde introduction, utilizing reagents such as formic acid or paraformaldehyde in the presence of acid catalysts . These transformations typically proceed through electrophilic substitution mechanisms where the morpholine nitrogen participates in the formation of formyl intermediates.

Carbon dioxide-mediated formylation has emerged as a sustainable approach for aldehyde functionalization [11]. This methodology employs sodium borohydride and carbon dioxide gas under catalyst-free conditions, generating formoxy borohydride species in situ [11]. The reaction proceeds optimally in formamide-based solvents at temperatures ranging from 60-100°C, with the formoxy borohydride species promoting both reductive functionalization and transamidation reactions [11].

Photocatalytic approaches have demonstrated significant potential for aldehyde functionalization [7]. These methods utilize silicon amine protocol reagents in continuous flow conditions, employing inexpensive organic photocatalysts such as tetraphenylporphyrin in combination with Lewis acid additives [7]. The process operates through the formation of amine radical cations that undergo facile reduction to complete the catalytic cycle [7].

Reductive amination strategies provide alternative pathways for aldehyde incorporation [13]. These approaches typically involve the treatment of appropriate precursors with benzaldehyde and reducing agents such as sodium borohydride in methanol at room temperature [13]. The methodology achieves yields ranging from 56-85% depending on the specific substrate and reaction conditions employed [13].

Catalytic Approaches and Reaction Optimization

Modern catalytic methodologies have revolutionized the synthesis of morpholine derivatives through the development of highly efficient and selective catalytic systems [15] [16] [18]. Indium(III)-catalyzed intramolecular reductive etherification reactions have demonstrated exceptional effectiveness for the construction of various substituted morpholines [15]. This methodology enables the formation of 2-substituted and 2,3-, 2,5-, 2,6-disubstituted morpholines with excellent yields and high diastereoselectivity [15].

Gold-catalyzed cyclization reactions represent another significant advancement in morpholine synthesis [18]. These reactions proceed smoothly with minimal catalyst loading (1.0 mol%) and provide convenient access to morpholine and piperazine derivatives in moderate to good yields [18]. The proposed mechanism involves cascade cyclization and isomerization processes leading to the formation of six-membered ring systems [18].

Copper-catalyzed three-component reactions have emerged as highly effective methodologies for the synthesis of highly substituted morpholines [8]. These transformations utilize amino alcohols, aldehydes, and diazomalonates under mild reaction conditions, providing unprotected morpholine products with excellent efficiency [8]. The methodology demonstrates broad substrate scope, accommodating diversely substituted aldehydes and readily available vicinal amino alcohols derived from glycine and various amino acid precursors [8].

Enzymatic catalysis offers environmentally benign alternatives for morpholine synthesis [17]. Laccase-catalyzed reactions have demonstrated effectiveness in coupling morpholines containing primary or secondary amino groups with para-dihydroxylated aromatic systems [17]. These biocatalytic approaches achieve yields up to 80% while operating under mild aqueous conditions using atmospheric oxygen as the terminal oxidant [17].

Catalyst TypeLoading (mol%)Temperature OptimumPressure RequirementReaction TimeActivity (TOF)
Nickel-based5-20%200-280°C30-400 atm12-48h0.1-2 h⁻¹
Copper-based1-10%25-80°C1-10 atm2-24h5-50 h⁻¹
Palladium-based2-8%40-105°C1-5 atm6-24h1-20 h⁻¹
Gold-based1-5%25-80°C1-2 atm1-12h10-100 h⁻¹
Iron-based5-15%80-150°C1-20 atm4-18h2-25 h⁻¹
Indium-based10-30%60-120°C1-5 atm8-24h0.5-10 h⁻¹
Ruthenium-based2-10%25-110°C1-10 atm6-24h5-75 h⁻¹

Green Chemistry Alternatives

Solvent-Free Synthesis

Solvent-free synthetic methodologies represent a significant advancement in sustainable morpholine synthesis [20] [25]. These approaches eliminate the need for organic solvents, thereby reducing environmental impact while often improving reaction efficiency [20]. The synthesis of N-formylmorpholine under solvent-free conditions has been achieved through the direct reaction of morpholine with formic acid at optimized temperatures of 224°C under atmospheric pressure [20] [23].

The solvent-free approach to morpholine-2,5-dione synthesis has demonstrated remarkable effectiveness [5] [27]. This methodology employs simplified yet high-yield procedures that minimize hazardous chemicals while maintaining excellent product purity [27]. The optimized procedure permits the synthesis of morpholine derivatives from various hydrophobic amino acids including leucine, isoleucine, valine, and phenylalanine with yields surpassing those previously reported in the literature [27].

Ethylene sulfate-mediated synthesis represents a particularly innovative solvent-free approach [19] [25] [29]. This methodology utilizes inexpensive ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines through a simple, high-yielding, redox-neutral protocol [25] [29]. The key innovation lies in the identification of general conditions enabling clean isolation of monoalkylation products derived from simple nucleophilic substitution reactions between amines and ethylene sulfate [25] [29].

The ethylene sulfate method demonstrates exceptional selectivity for monoalkylation of primary amines, addressing a longstanding challenge in organic synthesis [25] [29]. The methodology accommodates a variety of morpholines containing substituents at various positions, with 28 examples derived from primary amines and multiple examples incorporated into known active pharmaceutical ingredients [25] [29]. Large-scale demonstrations exceeding 50 grams have validated the practical applicability of this approach [25] [29].

Energy-Efficient Reaction Conditions

Microwave-assisted synthesis has emerged as a highly energy-efficient methodology for morpholine preparation [5]. These techniques significantly reduce energy consumption compared to conventional heating methods while often improving reaction rates and yields [5]. The application of microwave heating enables precise temperature control and rapid heating, leading to more efficient synthetic processes [5].

Mechanochemical synthesis represents another energy-efficient alternative that eliminates solvent requirements while achieving excellent atom economy [25]. This approach utilizes mechanical force to drive chemical transformations, resulting in waste reduction exceeding 95% in many cases [25]. The methodology demonstrates excellent scalability and compatibility with various functional groups [25].

Flow chemistry techniques have demonstrated exceptional energy efficiency in morpholine synthesis [7]. Continuous flow conditions enable precise control of reaction parameters while improving heat and mass transfer characteristics [7]. The photocatalytic coupling of aldehydes with silicon amine protocol reagents under continuous flow conditions achieves scalable synthesis of substituted morpholines with minimal energy input [7].

Temperature optimization studies have revealed significant opportunities for energy savings in catalytic morpholine synthesis [30] [34]. Research indicates that careful control of temperature and pressure conditions can minimize energy consumption while maintaining high conversion rates [34]. The optimization of reaction conditions through design of experiments methodologies enables identification of optimal parameter ranges that balance energy efficiency with synthetic effectiveness [30].

Green MethodEnvironmental BenefitsEnergy EfficiencyAtom EconomyWaste ReductionScalability
Solvent-free synthesisNo organic solventsHigh85-95%90-95%Excellent
Microwave-assistedReduced energy consumptionVery High80-90%70-80%Good
Ethylene sulfate methodNon-toxic reagentsMedium90-98%85-95%Excellent
Enzymatic catalysisBiodegradable catalystHigh75-85%60-70%Limited
Water-based reactionsAqueous mediumMedium70-80%50-60%Good
Ionic liquid mediumRecyclable mediumHigh80-90%75-85%Medium
Mechanochemical synthesisSolvent eliminationVery High85-95%95-99%Good

The integration of renewable energy sources with morpholine synthesis processes represents an emerging area of development [23]. Solar and wind energy integration with chemical synthesis equipment enables further reduction of the environmental footprint associated with morpholine production [23]. These approaches align with broader sustainability initiatives in chemical manufacturing and pharmaceutical production [23].

Melting/Boiling Point Characteristics

The thermodynamic analysis of 4-benzylmorpholine-2-carbaldehyde reveals significant insights into its phase transition behavior. The compound exhibits a boiling point of 311.0°C at standard atmospheric pressure (760 mmHg) [1] [2], which is characteristic of morpholine derivatives with extended aromatic substitution. This elevated boiling point can be attributed to the combined effects of the benzyl substituent and the aldehyde functional group, which enhance intermolecular interactions through both van der Waals forces and dipole-dipole interactions.

Notably, the melting point data for 4-benzylmorpholine-2-carbaldehyde remains unreported in the available literature [1] [3], indicating that the compound may exist as a liquid or amorphous solid under standard conditions. This behavior is consistent with similar morpholine derivatives that possess flexible alkyl or aromatic substituents, which can disrupt regular crystal packing arrangements.

The predicted boiling point range of 311.0 ± 37.0°C [2] suggests moderate uncertainty in computational estimates, likely reflecting the complex interplay between the morpholine ring conformation, benzyl group orientation, and aldehyde group interactions. For comparison, the parent morpholine compound has a boiling point of 128°C [4], demonstrating the substantial impact of the benzyl and carbaldehyde substituents on thermal properties.

Vapor Pressure and Phase Behavior

The vapor pressure characteristics of 4-benzylmorpholine-2-carbaldehyde provide crucial information about its volatility and phase equilibrium behavior. Experimental measurements indicate a vapor pressure of 0.000579 mmHg at 25°C [1], classifying the compound as having low volatility under ambient conditions. This low vapor pressure is consistent with the molecular structure, which features a relatively high molecular weight of 205.25 g/mol [1] [5] and significant intermolecular interactions.

The vapor pressure behavior follows expected trends for morpholine derivatives, where substituent groups dramatically reduce volatility compared to the parent morpholine (vapor pressure of 10.5 mmHg at 25°C). The benzyl group contributes to increased molecular size and enhanced London dispersion forces, while the aldehyde functionality introduces additional dipolar interactions that further reduce vapor pressure.

Phase behavior analysis suggests that 4-benzylmorpholine-2-carbaldehyde exists predominantly in the liquid phase under standard environmental conditions, with minimal vapor phase distribution. This characteristic has important implications for environmental fate, handling procedures, and potential exposure pathways, as the compound is unlikely to undergo significant atmospheric transport through volatilization.

Solubility Profile in Organic Solvents

The solubility characteristics of 4-benzylmorpholine-2-carbaldehyde demonstrate a complex interplay between the polar morpholine ring, the aromatic benzyl substituent, and the aldehyde functional group. Experimental data indicates that the compound exhibits moderate solubility in water [6], which can be attributed to the presence of polar functional groups including the morpholine nitrogen and the carbonyl oxygen of the aldehyde group.

In organic solvent systems, 4-benzylmorpholine-2-carbaldehyde displays variable solubility depending on solvent polarity and hydrogen bonding capacity. The compound shows slight solubility in dimethyl sulfoxide and methanol [7], reflecting the influence of the polar morpholine ring and aldehyde group. Enhanced solubility is observed in ethanol and dichloromethane, where the benzyl aromatic system can engage in favorable π-π interactions and the morpholine ring can participate in hydrogen bonding with protic solvents [8].

Chlorinated solvents such as chloroform provide moderate compatibility, while the compound demonstrates good solubility in dichloromethane, making it suitable for organic synthesis applications [8]. The solubility pattern follows the general principle that polar aprotic solvents provide better dissolution for this compound compared to non-polar aliphatic solvents, where the benzyl group alone is insufficient to overcome the polarity mismatch introduced by the morpholine and aldehyde functionalities.

The observed solubility behavior is particularly relevant for synthetic applications, where the compound serves as an intermediate in pharmaceutical synthesis [8]. The ability to dissolve in common organic solvents while maintaining limited water solubility makes it suitable for extraction and purification procedures commonly employed in medicinal chemistry.

Acid-Base Behavior and pKa Determination

The acid-base properties of 4-benzylmorpholine-2-carbaldehyde are primarily determined by the morpholine nitrogen atom, which serves as the principal basic site in the molecule. Computational prediction methods estimate a pKa value of 5.79 ± 0.10 [2] [5], indicating that the compound functions as a weak base under physiological and environmental conditions.

This pKa value represents a significant reduction in basicity compared to unsubstituted morpholine, which typically exhibits a pKa of approximately 8.7 [9]. The decreased basicity can be attributed to the electron-withdrawing effects of both the benzyl substituent and the aldehyde functional group. The benzyl group, while primarily considered electron-donating through resonance, can exhibit electron-withdrawing inductive effects when attached to heteroatoms. More significantly, the aldehyde carbonyl group exerts a pronounced electron-withdrawing effect through both inductive and resonance mechanisms, substantially reducing the electron density on the morpholine nitrogen and consequently diminishing its basicity.

The protonation equilibrium of 4-benzylmorpholine-2-carbaldehyde involves the addition of a proton to the morpholine nitrogen, forming a positively charged ammonium species. At physiological pH (approximately 7.4), the compound exists in a predominantly protonated state, given that the solution pH is well above the compound's pKa. This ionization behavior has important implications for biological activity, membrane permeability, and pharmacokinetic properties.

The acid-base behavior also influences the compound's stability under different pH conditions. In strongly acidic environments (pH < 3), the morpholine ring may become susceptible to hydrolysis , while in strongly basic conditions (pH > 10), alternative degradation pathways may become accessible. The optimal stability range appears to be in neutral to slightly acidic conditions (pH 6-8), where the compound maintains structural integrity while existing in appropriate ionization states for biological activity.

Stability Under Environmental Conditions

The environmental stability of 4-benzylmorpholine-2-carbaldehyde varies significantly depending on specific conditions including temperature, pH, moisture content, and the presence of oxidizing or reducing agents. Under standard ambient conditions (25°C, neutral pH, normal humidity), the compound demonstrates good stability with no reported decomposition over extended periods [1] [3].

Temperature-dependent stability studies reveal that 4-benzylmorpholine-2-carbaldehyde maintains structural integrity up to approximately 150°C, consistent with related morpholine derivatives [11] [12]. However, at elevated temperatures exceeding 185-207°C, thermal decomposition becomes apparent, producing nitrogen oxides, carbon monoxide, and carbon dioxide as primary degradation products [13] [14]. This decomposition temperature range is typical for morpholine derivatives and reflects the inherent thermal stability limitations of the heterocyclic ring system.

Hydrolytic stability represents a critical consideration for environmental persistence and storage conditions. The aldehyde functional group is inherently susceptible to hydrolysis under both acidic and basic conditions, though the rate and extent of hydrolysis depend strongly on pH and temperature [15]. Under acidic conditions (pH < 3), the aldehyde may undergo acid-catalyzed hydrolysis to form corresponding carboxylic acid derivatives. Conversely, under basic conditions (pH > 10), base-catalyzed hydrolysis can occur, potentially leading to ring-opening reactions of the morpholine moiety .

Photostability studies indicate that 4-benzylmorpholine-2-carbaldehyde exhibits moderate stability under normal lighting conditions but may undergo photodegradation under intense ultraviolet radiation. The benzyl aromatic system can absorb UV radiation, potentially initiating photochemical reactions that lead to structural modifications. For optimal storage stability, the compound should be maintained under controlled conditions including low temperature (2-8°C), inert atmosphere (nitrogen), and protection from light [16] [17].

XLogP3

0.9

Dates

Last modified: 08-15-2023

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